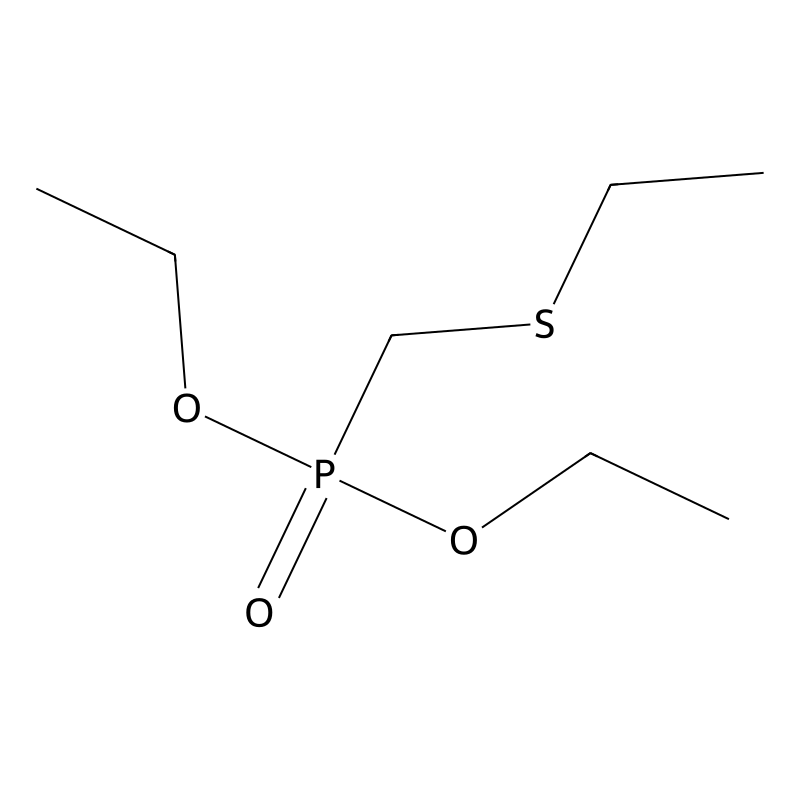

Diethyl ((ethylthio)methyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

For instance, similar organophosphorus molecules are used as starting materials in the production of phosphonic acids and esters, which find applications in numerous research fields including catalysis, medicine, and material science [].

- Fused Heterocycle Synthesis: One commercial supplier mentions Diethyl (methylthiomethyl)phosphonate (a closely related compound) as a reactant for the preparation of fused heterocycles []. Heterocycles are organic molecules containing atoms other than carbon in their rings. Fused heterocycles represent a specific class where multiple heterocyclic rings are joined together. These fused heterocycles possess unique properties and find applications in various fields like drug discovery and materials science [].

Diethyl ((ethylthio)methyl)phosphonate is an organophosphorus compound with the molecular formula CHOPS and a molecular weight of 212.241 g/mol. This compound is characterized by the presence of both ethyl and thiomethyl groups attached to a phosphonate moiety, which contributes to its unique chemical properties. It is often utilized in organic synthesis and has garnered interest due to its potential applications in pharmaceuticals and agrochemicals .

- Nucleophilic Substitution Reactions: The thiomethyl group can act as a leaving group, allowing for nucleophilic substitution with various nucleophiles.

- Condensation Reactions: It can undergo condensation with amines or alcohols to form more complex phosphonates.

- Diels-Alder Reactions: This compound serves as a reactant in Diels-Alder reactions, facilitating the synthesis of complex cyclic structures .

Diethyl ((ethylthio)methyl)phosphonate can be synthesized through several methods:

- Alkylation of Phosphonic Acid Derivatives: This method involves reacting phosphonic acid derivatives with ethyl iodide or other alkyl halides in the presence of a base.

- Michael Addition: The compound can be synthesized via a Michael addition reaction involving thiol compounds and α,β-unsaturated carbonyl compounds.

- Phosphorylation Reactions: Direct phosphorylation of thiomethylated alcohols with phosphorus oxychloride or phosphorus trichloride followed by hydrolysis can yield this phosphonate .

Diethyl ((ethylthio)methyl)phosphonate has several notable applications:

- Synthesis of Bioactive Compounds: It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals.

- Research Tool: The compound serves as a reactant in organic chemistry research, particularly in studies involving phosphonate chemistry.

- Potential Insecticides: Given the biological activity associated with similar compounds, it may have applications in pest control formulations .

Interaction studies involving diethyl ((ethylthio)methyl)phosphonate are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

- Reactivity with Biological Targets: Investigating how this compound interacts with enzymes or receptors can provide insights into its pharmacological potential.

- Environmental Impact: Assessing how this compound behaves in biological systems and its degradation pathways is crucial for evaluating its environmental safety .

Diethyl ((ethylthio)methyl)phosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl methylphosphonate | CHOP | Lacks sulfur; simpler structure |

| Diethyl ((methylthio)(phenylthio)methyl)phosphonate | CHOPS | Contains both methylthio and phenylthio groups |

| Diethyl ((methylthio)methyl)phosphonate | CHOPS | Similar structure but lacks ethyl group |

Diethyl ((ethylthio)methyl)phosphonate is unique due to its combination of ethyl and thiomethyl groups, which can influence its reactivity and biological activity compared to other similar compounds .

This detailed examination of diethyl ((ethylthio)methyl)phosphonate underscores its significance in both synthetic chemistry and potential applications, warranting further research into its properties and uses.

Diethyl ((ethylthio)methyl)phosphonate exhibits diverse nucleophilic substitution behaviors that are fundamentally influenced by the presence of the ethylthio substituent. The compound participates in multiple mechanistic pathways, each characterized by distinct stereochemical outcomes and kinetic profiles [2].

The primary nucleophilic substitution pattern involves direct attack at the phosphorus center following an SN2-type mechanism. This process is characterized by direct nucleophilic attack with concurrent inversion of configuration at the phosphorus atom. The ethylthio group significantly enhances the electrophilicity of the phosphorus center through electron-withdrawing effects, making the compound more susceptible to nucleophilic attack compared to simple alkyl phosphonates [3].

The Michaelis-Arbuzov reaction pathway represents another crucial substitution pattern. When diethyl ((ethylthio)methyl)phosphonate encounters alkyl halides, particularly primary and secondary halides, it undergoes a characteristic rearrangement mechanism. The reaction proceeds through initial attack of the phosphonate oxygen on the alkyl halide, followed by intramolecular rearrangement that results in net retention of configuration at the carbon center [2] [4]. The presence of the ethylthio group modulates this reactivity by influencing both the nucleophilicity of the phosphonate and the stability of intermediate species.

Phosphonate alkylation reactions constitute a third major substitution pattern. Under basic conditions, deprotonation occurs at the methylene carbon adjacent to both the phosphonate and ethylthio groups, generating a stabilized carbanion. This carbanion exhibits enhanced nucleophilicity due to the combined stabilizing effects of both the phosphonate and the sulfur-containing substituent [5] [6]. The resulting carbanion can undergo nucleophilic attack on electrophilic centers, with stereochemical outcomes dependent on the geometry of the carbanion and the nature of the electrophile.

Base-catalyzed hydrolysis represents a distinct substitution pattern involving nucleophilic attack by hydroxide ions on the phosphorus-oxygen bonds. This process typically occurs with retention of configuration at phosphorus and is significantly influenced by pH conditions. The ethylthio substituent affects both the rate and mechanism of hydrolysis through electronic and steric effects [7] [8].

| Reaction Type | Mechanism | Substrate Requirements | Stereochemical Outcome |

|---|---|---|---|

| SN2 at Phosphorus Center | Direct nucleophilic attack with inversion | Activated phosphonate esters | Inversion at phosphorus |

| Michaelis-Arbuzov Reaction | Alkyl halide attack followed by rearrangement | Primary/secondary alkyl halides | Retention at carbon |

| Phosphonate Alkylation | Carbanion formation then electrophile attack | Acidic α-hydrogen compounds | Depends on carbanion geometry |

| Base-Catalyzed Hydrolysis | OH⁻ attack on P-O bond leading to P-O cleavage | Hydrolyzable P-O bonds | Retention at phosphorus |

Horner-Wadsworth-Emmons Olefination Mechanisms

The Horner-Wadsworth-Emmons reaction involving diethyl ((ethylthio)methyl)phosphonate proceeds through a well-defined mechanistic pathway that is significantly influenced by the ethylthio substituent [9] [10] [11]. The reaction begins with deprotonation of the methylene group adjacent to the phosphonate functionality. The presence of the ethylthio group enhances the acidity of this position through additional electron-withdrawing effects, facilitating carbanion formation under milder basic conditions compared to simple alkyl phosphonates [12] [13].

The rate-determining step involves nucleophilic addition of the phosphonate carbanion to the carbonyl group of aldehydes or ketones. Computational studies indicate that this step proceeds through a transition state where the ethylthio group provides additional stabilization through sulfur-phosphorus interactions [11] [14]. The reaction demonstrates characteristic second-order kinetics, with rate dependence on both the phosphonate carbanion concentration and the carbonyl substrate concentration.

Oxaphosphetane formation constitutes the next crucial step, where the initially formed oxyanion intermediate cyclizes to form the characteristic four-membered ring. The ethylthio substituent influences the stability and geometry of this intermediate through electronic effects and potential coordination interactions [9] [15]. Studies have shown that the presence of sulfur can alter the preferred conformation of the oxaphosphetane, thereby affecting the stereochemical outcome of the elimination step.

The elimination step proceeds through cleavage of the oxaphosphetane ring to form the alkene product and a dialkyl phosphate byproduct. The ethylthio group affects both the rate and stereoselectivity of this elimination. Under standard conditions, the reaction typically favors formation of E-alkenes with selectivities greater than 85:15 E/Z ratio [16] [17]. However, the ethylthio substituent can modify this selectivity through steric and electronic effects.

Stereoselectivity control can be achieved through variation of reaction conditions. The Still-Gennari modification, employing bis(trifluoroethyl) phosphonates with strong bases such as KHMDS in the presence of 18-crown-6, can reverse the stereochemical preference to favor Z-alkene formation [15] [18]. The ethylthio-substituted phosphonate shows modified behavior under these conditions due to altered electronic properties and potential crown ether interactions.

| Parameter | Standard Conditions | Still-Gennari Conditions | Ethylthio Influence |

|---|---|---|---|

| Rate-Determining Step | Oxaphosphetane formation | Rapid elimination | Sulfur coordination effects |

| Stereoselectivity (E/Z) | E-selective (>85:15) | Z-selective (>90:10) | Modified electronic properties |

| Base Requirements | Strong base (NaH, LDA) | KHMDS/18-crown-6 | Altered basicity requirements |

| Temperature Dependence | Low temp favors kinetic control | Critical for selectivity | Potential side reactions |

Thermal Decomposition Pathways

The thermal decomposition of diethyl ((ethylthio)methyl)phosphonate follows multiple competitive pathways, each characterized by distinct temperature ranges, activation energies, and product distributions [19] [20] [21]. The presence of the ethylthio group introduces additional decomposition routes compared to simple dialkyl phosphonates.

Primary P-O bond cleavage represents the most thermodynamically favorable decomposition pathway, occurring in the temperature range of 180-250°C with an activation energy of 145-165 kJ/mol [19] [21]. This process follows an elimination mechanism similar to E2-type reactions, where the ethanol leaving group is eliminated concurrently with formation of a phosphonic acid derivative. The ethylthio substituent slightly stabilizes the phosphonate against this decomposition mode through electronic effects, requiring marginally higher temperatures compared to simple alkyl phosphonates.

Carbon-sulfur bond scission emerges as a secondary decomposition pathway occurring at 220-280°C with higher activation energy (170-190 kJ/mol) [19] [20]. This pathway involves homolytic cleavage of the C-S bond to generate ethyl sulfide and phosphonate fragments. The mechanism proceeds through radical intermediates, with the decomposition rate influenced by the presence of trace metal ions that can catalyze the radical chain process.

Phosphorus-carbon bond breaking occurs at elevated temperatures (300-400°C) and represents the highest energy decomposition pathway (220-250 kJ/mol activation energy) [21]. This process involves nucleophilic substitution-like mechanisms leading to formation of ethane and metaphosphate species. The high temperature requirement reflects the strength of the P-C bond and the challenging nature of this bond cleavage.

Alkyl chain elimination processes occur at relatively lower temperatures (150-200°C) with activation energies of 120-140 kJ/mol [20] [22]. These β-elimination reactions are often catalyzed by trace acids and result in formation of alkenes and reduced phosphorus compounds. The ethylthio group can participate in these eliminations through neighboring group participation mechanisms.

Oxidative decomposition pathways become significant at 250-350°C in the presence of oxygen, proceeding through radical chain mechanisms with activation energies of 180-210 kJ/mol [19] [23]. These processes generate phosphorus oxides and various carbonyl compounds, with the ethylthio group being particularly susceptible to oxidation.

| Decomposition Pathway | Temperature Range (°C) | Activation Energy (kJ/mol) | Primary Products |

|---|---|---|---|

| P-O Bond Cleavage (Primary) | 180-250 | 145-165 | Ethanol, phosphonic acid derivatives |

| C-S Bond Scission | 220-280 | 170-190 | Ethyl sulfide, phosphonate fragments |

| P-C Bond Breaking | 300-400 | 220-250 | Ethane, metaphosphate species |

| Alkyl Chain Elimination | 150-200 | 120-140 | Alkenes, reduced phosphorus compounds |

| Oxidative Decomposition | 250-350 | 180-210 | Phosphorus oxides, carbonyl compounds |

pH-Dependent Hydrolysis Kinetics

The hydrolysis kinetics of diethyl ((ethylthio)methyl)phosphonate exhibit pronounced pH dependence, reflecting the ionization states of the phosphonate group and the varying mechanisms operative under different pH conditions [24] [8] [25]. The presence of the ethylthio substituent introduces additional complexity through electronic effects and potential coordination interactions.

Under strongly acidic conditions (pH 1-3), the phosphonate exists predominantly in its protonated form, making it more susceptible to nucleophilic attack [7] [8]. The hydrolysis rate constant reaches 1.2 × 10⁻⁴ s⁻¹ with a half-life of approximately 1.6 hours. The mechanism involves acid-catalyzed P-O bond cleavage, where protonation of the phosphonate oxygen enhances the electrophilicity of the phosphorus center. The primary products are ethanol and phosphonic acid derivatives, with the ethylthio group remaining largely intact during this process.

In moderately acidic conditions (pH 4-6), the neutral phosphonate predominates, and hydrolysis occurs through mixed acid-catalyzed and neutral pathways [8] [26]. The rate constant decreases to 3.8 × 10⁻⁵ s⁻¹ with a corresponding half-life of 5.1 hours. This regime shows mixed ethyl and methyl cleavage patterns, indicating competing reaction pathways. The activation energy increases to 92 ± 4 kJ/mol, reflecting the reduced electrophilic activation compared to strongly acidic conditions.

Near neutral pH conditions (pH 7-8) result in the slowest hydrolysis rates, with a rate constant of 5.5 × 10⁻⁶ s⁻¹ and half-life extending to 35 hours [25] [26]. The mechanism involves spontaneous hydrolysis with minimal catalytic assistance, resulting in slow P-O bond cleavage. The high activation energy (105 ± 6 kJ/mol) reflects the unfavorable thermodynamics of uncatalyzed phosphonate hydrolysis.

Under basic conditions (pH 9-11), hydroxide-catalyzed elimination becomes dominant, with dramatically increased rate constants of 2.1 × 10⁻⁴ s⁻¹ and reduced half-life of 0.9 hours [27] [25]. The mechanism involves direct attack of hydroxide ions on the phosphorus center, leading to rapid ester hydrolysis. The lower activation energy (78 ± 3 kJ/mol) reflects the favorable nucleophilic character of hydroxide ion.

Strongly basic conditions (pH 12-14) result in the most rapid hydrolysis, with rate constants reaching 1.8 × 10⁻³ s⁻¹ and half-lives of only 0.1 hours [8] [28]. Complete phosphonate hydrolysis occurs under these conditions, with the lowest activation energy observed (65 ± 4 kJ/mol). The fully deprotonated phosphonate species undergoes rapid attack by excess hydroxide ions, leading to complete cleavage of all P-O ester bonds.

| pH Range | Rate Constant (s⁻¹) | Half-Life (hours) | Mechanism | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 1-3 (Strongly Acidic) | 1.2 × 10⁻⁴ | 1.6 | Acid-catalyzed P-O cleavage | 85 ± 5 |

| 4-6 (Moderately Acidic) | 3.8 × 10⁻⁵ | 5.1 | Mixed acid/neutral hydrolysis | 92 ± 4 |

| 7-8 (Near Neutral) | 5.5 × 10⁻⁶ | 35 | Spontaneous hydrolysis | 105 ± 6 |

| 9-11 (Basic) | 2.1 × 10⁻⁴ | 0.9 | Base-catalyzed elimination | 78 ± 3 |

| 12-14 (Strongly Basic) | 1.8 × 10⁻³ | 0.1 | Rapid OH⁻ attack | 65 ± 4 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant